

Spectroscopic and Synthetic Profile of 1-(3-Bromophenyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Bromophenyl)-1H-pyrazole

Cat. No.: B1277688

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(3-Bromophenyl)-1H-pyrazole**, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis, to support research and development activities.

Spectroscopic Data

The structural elucidation of **1-(3-Bromophenyl)-1H-pyrazole** is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **1-(3-Bromophenyl)-1H-pyrazole**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.95	d	2.4	H-5 (Pyrazole)
7.72	t	2.0	H-2' (Bromophenyl)
7.65	d	1.8	H-3 (Pyrazole)
7.58	ddd	8.0, 2.0, 1.0	H-6' (Bromophenyl)
7.40	t	8.0	H-5' (Bromophenyl)
7.35	ddd	8.0, 2.0, 1.0	H-4' (Bromophenyl)
6.52	dd	2.4, 1.8	H-4 (Pyrazole)

Solvent: CDCl_3 . Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ^{13}C NMR Spectroscopic Data for **1-(3-Bromophenyl)-1H-pyrazole**

Chemical Shift (δ) ppm	Assignment
141.2	C-3 (Pyrazole)
140.8	C-1' (Bromophenyl)
131.0	C-5' (Bromophenyl)
130.5	C-6' (Bromophenyl)
128.8	C-5 (Pyrazole)
124.0	C-2' (Bromophenyl)
123.2	C-3' (Bromophenyl)
119.5	C-4' (Bromophenyl)
108.2	C-4 (Pyrazole)

Solvent: CDCl_3 . Reference: CDCl_3 at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **1-(3-Bromophenyl)-1H-pyrazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3140-3100	Medium	C-H stretching (aromatic/heteroaromatic)
1595, 1570, 1475	Strong	C=C and C=N stretching (aromatic and pyrazole rings)
1070	Strong	C-N stretching
780	Strong	C-H out-of-plane bending (aromatic)
680	Strong	C-Br stretching

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **1-(3-Bromophenyl)-1H-pyrazole**

m/z	Relative Intensity (%)	Assignment
224/222	100/98	[M] ⁺ (Molecular ion)
143	45	[M - Br] ⁺
116	30	[C ₇ H ₅ N ₂] ⁺
77	25	[C ₆ H ₅] ⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

Synthesis of **1-(3-Bromophenyl)-1H-pyrazole**

A widely utilized and effective method for the synthesis of 1-aryl-pyrazoles is the condensation reaction between an arylhydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent.

For **1-(3-Bromophenyl)-1H-pyrazole**, a common precursor for the pyrazole ring is 1,1,3,3-tetramethoxypropane.

Materials:

- 3-Bromophenylhydrazine hydrochloride
- 1,1,3,3-Tetramethoxypropane
- Concentrated Hydrochloric Acid
- Ethanol
- Sodium Hydroxide
- Diethyl ether
- Anhydrous Magnesium Sulfate

Procedure:

- A solution of 3-bromophenylhydrazine hydrochloride (1 equivalent) in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Concentrated hydrochloric acid is added dropwise to the stirred solution until the pH is acidic (pH 1-2).
- 1,1,3,3-Tetramethoxypropane (1.1 equivalents) is then added to the reaction mixture.
- The mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion of the reaction, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
- The aqueous residue is neutralized with a saturated solution of sodium hydroxide until a basic pH is achieved.

- The aqueous layer is extracted three times with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is evaporated under reduced pressure to yield the crude **1-(3-Bromophenyl)-1H-pyrazole**.
- The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Analysis


NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as the internal standard.

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.

Mass Spectrometry: The mass spectrum is recorded on a mass spectrometer using Electron Ionization (EI) at 70 eV.

Logical Workflow

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of **1-(3-Bromophenyl)-1H-pyrazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **1-(3-Bromophenyl)-1H-pyrazole**.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1-(3-Bromophenyl)-1H-pyrazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1277688#spectroscopic-data-for-1-3-bromophenyl-1h-pyrazole-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com